molecular formula C27H44O3 B13441046 1a,20S-dihydroxyvitamin D3

1a,20S-dihydroxyvitamin D3

Cat. No.: B13441046
M. Wt: 416.6 g/mol
InChI Key: RLDKSDBKVGPMKA-YAUUYYILSA-N
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Description

1a,20S-Dihydroxyvitamin D3 is a natural and bioactive metabolite of vitamin D3. It is known for its interaction with the vitamin D receptor, which plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and anti-inflammatory responses . This compound has garnered significant attention due to its potential therapeutic applications and unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1a,20S-dihydroxyvitamin D3 involves multiple steps. One of the key intermediates used in the synthesis is 1a,3b-diacetoxypregn-5-en-20-one. The synthesis process includes hydroxylation reactions facilitated by enzymes such as cytochrome P450 . The final product is obtained through a series of chemical transformations, including oxidation and reduction reactions .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1a,20S-Dihydroxyvitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound, which is characterized by its unique hydroxylation pattern and biological activity .

Scientific Research Applications

1a,20S-Dihydroxyvitamin D3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.

    Biology: Investigated for its role in regulating gene expression and cellular differentiation.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, autoimmune diseases, and certain cancers.

    Industry: Utilized in the development of vitamin D analogs and supplements.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 20S position, which imparts distinct biological properties. It exhibits similar potency to 1a,25-dihydroxyvitamin D3 in stimulating the vitamin D receptor but has different molecular interactions, leading to varied biological effects .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1

InChI Key

RLDKSDBKVGPMKA-YAUUYYILSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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